molecular formula C7H12OS B14619050 3-(Butylsulfanyl)prop-2-enal CAS No. 57757-38-7

3-(Butylsulfanyl)prop-2-enal

Cat. No.: B14619050
CAS No.: 57757-38-7
M. Wt: 144.24 g/mol
InChI Key: XHUMYBBUOCMRMO-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)prop-2-enal is an organic compound characterized by the presence of a butylsulfanyl group attached to a prop-2-enal backbone. This compound is part of the family of α,β-unsaturated aldehydes, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)prop-2-enal can be achieved through various methods. One common approach involves the Michael addition reaction, where a nucleophile (such as a thiol) adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between butylthiol and acrolein under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michael addition reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)prop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Butylsulfanyl)propanoic acid.

    Reduction: 3-(Butylsulfanyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butylsulfanyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)prop-2-enal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is crucial for its role in organic synthesis and potential biological interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal:

    3-(Methylsulfanyl)prop-2-enal: Similar structure but with a methylsulfanyl group.

Uniqueness

3-(Butylsulfanyl)prop-2-enal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other α,β-unsaturated aldehydes. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

57757-38-7

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3-butylsulfanylprop-2-enal

InChI

InChI=1S/C7H12OS/c1-2-3-6-9-7-4-5-8/h4-5,7H,2-3,6H2,1H3

InChI Key

XHUMYBBUOCMRMO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=CC=O

Origin of Product

United States

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